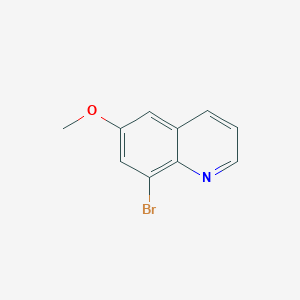

8-Bromo-6-methoxyquinoline

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.94 (d, J = 4.0 Hz, 1H, H-2).

- δ 8.05 (d, J = 4.0 Hz, 1H, H-4).

- δ 7.58 (d, J = 1.6 Hz, 1H, H-7).

- δ 7.15 (d, J = 1.6 Hz, 1H, H-5).

- δ 4.10 (s, 3H, OCH₃).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

Mass Spectrometry

Crystallographic Analysis and Solid-State Packing Behavior

While direct crystallographic data for this compound is limited, related brominated quinolines (e.g., 4-bromo-8-methoxyquinoline) crystallize in orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters:

- a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å.

- Molecules align parallel via C-H···π interactions, forming 1D chains.

- π-π stacking distances: 3.6–3.8 Å between quinoline rings.

Thermochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 78–79°C | |

| Boiling Point | 329°C | |

| Density | 1.516 g/cm³ | |

| Solubility in DMSO | High | |

| Solubility in Water | <0.1 mg/mL |

Computational Chemistry Insights

Density functional theory (DFT) simulations predict:

Propiedades

IUPAC Name |

8-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMVLWCWCLMAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299446 | |

| Record name | 8-bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-36-3 | |

| Record name | 50488-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromo-6-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex quinoline derivatives.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination.

Sodium borohydride (NaBH4): Used for reduction reactions.

Palladium catalysts: Used in coupling reactions.

Major Products Formed:

Substituted Quinoline Derivatives: Formed through substitution reactions.

Quinoline N-oxides: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

8-Bromo-6-methoxyquinoline has been studied for its potential anticancer properties. Various derivatives have shown promising results against different cancer cell lines.

- Case Study : Research demonstrated that derivatives of quinoline-5,8-diones exhibit significant anticancer activity with IC50 values ranging from 0.59 to 1.52 µM against melanoma and breast cancer cell lines. The mechanisms involve the induction of apoptosis through mitochondrial dysfunction and modulation of Bcl-2 and Bax proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.81–10 | Apoptosis induction |

| Derivative X | MCF-7 | 0.69–22 | Mitochondrial dysfunction |

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Case Study : In vitro studies have shown that derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 16 µg/mL .

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–2 |

| Escherichia coli | 2–8 |

Neuroprotective Applications

Research has indicated that compounds similar to this compound can act as iron chelators, which are beneficial in neurodegenerative diseases like Alzheimer's.

Mecanismo De Acción

The mechanism of action of 8-Bromo-6-methoxyquinoline involves its interaction with biological molecules. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

8-Aminoquinoline: Used in antimalarial drugs.

6-Bromo-8-methoxyquinoline: A closely related compound with similar chemical properties.

Uniqueness: Its specific substitution pattern allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry .

Actividad Biológica

8-Bromo-6-methoxyquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an anticancer agent, antibacterial agent, and in other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.

This compound has the molecular formula and a molar mass of approximately 239.08 g/mol. The structure consists of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.

In Vitro Studies

- Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer), HT-29 (colon cancer), and C6 (glioma) cell lines.

- Results :

- Significant inhibition of cell proliferation was observed at concentrations ranging from 10 µg/mL to 30 µg/mL.

- Compared to standard chemotherapeutic agents such as 5-Fluorouracil, this compound showed comparable or enhanced efficacy against certain cancer types.

| Compound | Cell Line | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| This compound | HeLa | 10 | 70 |

| HT-29 | 30 | 65 | |

| C6 | 30 | 60 |

These results suggest that this compound could be a promising candidate for further development as an anticancer drug.

Antibacterial Activity

The antibacterial potential of this compound has also been investigated, particularly against multi-drug resistant strains.

In Vitro Antibacterial Testing

- Pathogens Tested : The compound was tested against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Results :

- The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be , indicating potent antibacterial activity compared to standard antibiotics.

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.250 |

| Pseudomonas aeruginosa | 0.250 | 0.500 |

These findings underscore the potential of this compound in addressing antibiotic resistance.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

- DNA Intercalation : The quinoline structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.

Case Studies

A notable study by Rbaa et al. synthesized several derivatives of quinoline, including bromo-substituted compounds, which demonstrated enhanced antibacterial and anticancer activities compared to their parent compounds .

Another investigation focused on the structure-activity relationship (SAR) of various quinoline derivatives, revealing that modifications at specific positions significantly influence their biological efficacy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-bromo-6-methoxyquinoline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of this compound typically involves bromination of 6-methoxyquinoline derivatives. A common approach is the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids to introduce substituents. For example, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60°C) to minimize side reactions . Optimization includes adjusting stoichiometry, reaction time, and temperature, as excessive bromination may lead to di- or polybrominated by-products. Purity can be enhanced via recrystallization using ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, planar molecular geometry and intermolecular interactions (e.g., weak C–H⋯O bonds) can be identified, as seen in related brominated quinoline derivatives .

- Spectroscopy :

- NMR : H NMR can verify methoxy (-OCH) and bromine positions via characteristic shifts (e.g., δ ~4.0 ppm for -OCH; deshielded aromatic protons near Br).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHBrNO, MW 238.09) and isotopic patterns for bromine .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact. Fume hoods are required due to potential inhalation risks .

- Waste disposal : Halogenated waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the photophysical properties of this compound?

- Methodological Answer : The electron-withdrawing bromine and electron-donating methoxy group create a push-pull system, altering fluorescence and absorption spectra. For example, 6-methoxyquinoline derivatives exhibit pH-dependent fluorescence due to protonation/deprotonation of the quinoline nitrogen. Researchers can measure excitation/emission spectra across pH ranges (e.g., pH 2–12) to map excited-state proton exchange kinetics . Time-resolved fluorescence spectroscopy can further elucidate excited-state lifetimes .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or synthetic by-products. Strategies include:

- Analytical rigor : Use HPLC-MS to confirm compound purity (>95%) and identify trace impurities .

- Structural analogs : Compare activities of derivatives (e.g., 8-bromo vs. 6-bromo isomers) to isolate substituent-specific effects .

- Dose-response studies : Perform assays across multiple concentrations to rule out non-specific cytotoxicity .

Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., as a P-glycoprotein inhibitor)?

- Methodological Answer :

- Esterification : React the carboxylic acid derivative with methyl iodide in acetone using KCO as a base to form methyl esters, enhancing bioavailability .

- Cross-coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh)) to modulate steric and electronic properties .

- Biological evaluation : Test derivatives in multidrug-resistant cancer cell lines (e.g., MCF-7/ADR) to assess P-gp inhibition via calcein-AM efflux assays .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for SNAr (nucleophilic aromatic substitution) at the bromine site.

- Molecular docking : Predict binding affinities of derivatives with biological targets (e.g., P-gp) using AutoDock Vina or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.